Home > Products > Screening Compounds P64028 > 4-Phenylpiperazin-1-ol
4-Phenylpiperazin-1-ol - 87725-43-7

4-Phenylpiperazin-1-ol

Catalog Number: EVT-13921800
CAS Number: 87725-43-7
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Phenylpiperazin-1-ol is a compound belonging to the piperazine class, characterized by a piperazine ring with a phenyl group and a hydroxyl group at the first position. This compound has garnered attention due to its potential pharmacological properties, particularly in the field of medicinal chemistry. It is often studied for its interactions with various biological targets, including receptors in the central nervous system.

Source

4-Phenylpiperazin-1-ol can be synthesized through various chemical methods, and it is available from chemical suppliers and research institutions. It is also referenced in numerous scientific studies and databases, such as PubChem and BenchChem, where detailed information about its structure and properties can be found.

Classification

This compound falls under the category of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. The classification of 4-Phenylpiperazin-1-ol is significant in understanding its potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of 4-Phenylpiperazin-1-ol can be achieved through several methods. One common approach involves the reaction of phenylpiperazine with hydroxylating agents or through reductive amination processes.

Technical Details

  1. Reagents: Common reagents include phenylpiperazine, sodium borohydride (for reduction), and various hydroxylating agents such as hydrogen peroxide or peracetic acid.
  2. Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require specific solvents like ethanol or methanol.
  3. Yield: The yield of 4-Phenylpiperazin-1-ol can vary based on the method used, with typical yields ranging from 60% to over 90% depending on the efficiency of the reaction conditions employed.
Molecular Structure Analysis

Structure

The molecular formula of 4-Phenylpiperazin-1-ol is C11H15N2OC_{11}H_{15}N_2O. The structure features:

  • A piperazine ring (a six-membered ring containing two nitrogen atoms).
  • A phenyl group attached to one of the nitrogen atoms.
  • A hydroxyl group (-OH) attached to the first carbon of the piperazine ring.

Data

  • Molecular Weight: Approximately 193.25 g/mol.
  • InChI Key: A unique identifier for chemical substances that provides information about its molecular structure.
Chemical Reactions Analysis

Reactions

4-Phenylpiperazin-1-ol can participate in a variety of chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can be substituted by nucleophiles.
  2. Oxidation: The alcohol can be oxidized to a ketone or aldehyde.
  3. Formation of Derivatives: It can react with acyl chlorides or anhydrides to form esters or amides.

Technical Details

  1. Common Reagents:
    • For nucleophilic substitution: Sodium azide or alkyl halides.
    • For oxidation: Chromium trioxide or potassium permanganate.
  2. Conditions: Reactions typically require an inert atmosphere and controlled temperatures to prevent side reactions.
Mechanism of Action

The mechanism of action of 4-Phenylpiperazin-1-ol primarily involves its interaction with neurotransmitter receptors in the brain:

  1. Serotonin Receptors: It has been shown to act as a partial agonist at serotonin receptors, which plays a crucial role in mood regulation.
  2. Dopamine Receptors: Its interaction with dopamine receptors suggests potential applications in treating disorders such as schizophrenia and depression.

Data

Studies indicate that compounds similar to 4-Phenylpiperazin-1-ol exhibit varying affinities for these receptors, influencing their pharmacological profiles.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically presented as a white to off-white crystalline solid.
  2. Melting Point: Generally ranges between 100°C and 110°C.

Chemical Properties

  1. Solubility: Soluble in water and organic solvents like ethanol and methanol.
  2. Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

4-Phenylpiperazin-1-ol has several applications in scientific research:

  1. Medicinal Chemistry: Used as a lead compound for developing new drugs targeting neurological disorders.
  2. Biological Studies: Investigated for its effects on neurotransmitter systems, contributing to understanding mental health treatments.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex pharmaceutical compounds.
Introduction to Pharmacological Significance of 4-Phenylpiperazin-1-yl Scaffolds

The 4-phenylpiperazin-1-yl moiety represents a cornerstone structural motif in contemporary medicinal chemistry, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a phenyl group attached to one nitrogen. This configuration confers exceptional versatility in receptor recognition and binding, enabling interactions with diverse neuroreceptor families. The scaffold's conformational flexibility allows it to adopt binding poses compatible with various receptor topographies, while its aromatic and basic nitrogen elements facilitate key interactions—including hydrogen bonding, π-π stacking, and electrostatic contacts—within target binding pockets. This adaptability has cemented its status as a "privileged structure," defined as a molecular framework capable of providing high-affinity ligands for multiple receptor classes through strategic substitution [1] [3]. The scaffold's significance extends beyond serendipitous discovery; it embodies rational design principles in neuropharmacology, enabling precise modulation of neurotransmission pathways implicated in numerous central nervous system (CNS) disorders. Its metabolic stability and favorable pharmacokinetic properties, including blood-brain barrier permeability, further enhance its pharmaceutical utility, making it indispensable in psychotropic drug development [2] [8].

Role in Central Nervous System (CNS) Targeting Drug Design

The 4-phenylpiperazin-1-yl scaffold demonstrates exceptional versatility in CNS drug design, primarily through its ability to engage with dopaminergic, serotonergic, and sigma receptor systems with high selectivity. This receptor polyvalence stems from strategic structural modifications that fine-tune affinity profiles while maintaining favorable blood-brain barrier permeability—a critical pharmaceutical property enabled by the scaffold's balanced lipophilicity and molecular weight characteristics.

Dopaminergic System Modulation: The scaffold serves as the critical pharmacophore in designing selective dopamine D3 receptor ligands. Hybrid compounds featuring the 4-phenylpiperazine moiety linked to bioactive fragments through ethyl spacers have yielded picomolar-affinity agonists like compound (-)-34 (Ki = 0.92 nM at D3 receptors). This compound exhibits remarkable D2/D3 selectivity (ratio = 253) and demonstrates potent in vivo activity in 6-hydroxydopamine-lesioned rat models, indicating therapeutic potential for Parkinson's disease through neuroprotective mechanisms [2] [6]. Molecular modeling studies reveal that optimal D3 affinity requires a hydrophobic biphenyl extension and carbonyl group attachment to the piperazine ring, which stabilizes receptor interactions through specific hydrogen bonding and van der Waals contacts within the orthosteric binding pocket [6].

Serotonergic Targeting: Structural variations on the phenyl ring significantly enhance 5-HT receptor affinity. The compound LQFM104 (tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate) demonstrates dose-dependent anxiolytic and antidepressant effects in murine models, mediated primarily through 5-HT1A autoreceptor partial agonism. This compound increases hippocampal BDNF expression—a neuroplasticity marker—without altering locomotor activity, suggesting refined serotonergic modulation distinct from conventional SSRIs [3]. Additionally, the 4-phenylpiperazine derivative 1-[2-(4-methoxyphenyl)phenyl]piperazine exhibits high 5-HT7 receptor affinity (Ki = 2.6 nM) with substantial selectivity over 5-HT1A receptors (Ki = 476 nM), enabling its development as a carbon-11 labeled radiotracer ([11C]4) for positron emission tomography (PET) imaging of serotonin dynamics in the rat brain [8].

Sigma Receptor Ligands: Early research established that 1-phenylpiperazine derivatives mimic the bioactive conformation of haloperidol's sigma pharmacophore while achieving 10-fold higher affinity (Ki = 1-10 nM). Crucially, these compounds lack appreciable binding to phencyclidine and dopamine receptors, addressing the selectivity limitations of earlier antipsychotics [1]. This selective sigma engagement opened pathways for developing non-dopaminergic antipsychotics with improved safety profiles.

Table 1: Receptor Affinity Profiles of Key 4-Phenylpiperazin-1-yl Derivatives in CNS Drug Design

CompoundPrimary TargetAffinity (Ki/IC50/EC50)Selectivity RatioTherapeutic Application
(-)-34 [2]Dopamine D3Ki = 0.92 nMD2/D3 = 253Parkinson's disease
EC50 = 0.08 nM (GTPγS)
LQFM104 [3]5-HT1ANot specifiedSignificant anxiolytic/antidepressant effectsAnxiety/Depression
1-[2-(4-Methoxyphenyl)phenyl]piperazine [8]5-HT7Ki = 2.6 nM5-HT7/5-HT1A = 183PET imaging
Novel 1-phenylpiperazine [1]SigmaKi = 1-10 nM>1000 vs. PCP/D2 receptorsAntipsychotic (proposed)
6g [5]AChEIC50 = 0.90 μMAChE/BuChE = 8.4Alzheimer's disease

Historical Evolution as a Privileged Structure in Medicinal Chemistry

The ascendancy of the 4-phenylpiperazin-1-yl scaffold reflects a deliberate evolution from serendipitously discovered pharmacophores to rationally engineered receptor-specific agents. Initial investigations focused on structural simplifications of complex neuroactive alkaloids and antipsychotics, revealing that the phenylpiperazine core retained—and often enhanced—the desired neuropharmacological activity.

From Haloperidol Analogs to Selective Pharmacophores: Seminal work in the 1990s demonstrated that 1-phenylpiperazine derivatives could structurally mimic the 2-phenylaminoethane pharmacophore while achieving superior sigma receptor affinity compared to haloperidol. This breakthrough established that phenylpiperazine constituted the "primary sigma pharmacophore" of haloperidol itself. Researchers systematically incorporated structural features known to enhance sigma binding, culminating in compounds with 10-fold higher affinity than haloperidol and negligible activity at off-target phencyclidine and dopamine receptors—addressing a critical limitation of early antipsychotics [1]. This period marked the transition from observational pharmacology to target-driven design using the phenylpiperazine scaffold.

Receptor Subtype Selectivity Renaissance: The late 1990s and 2000s witnessed intensive exploration of N-arylpiperazine substitutions to achieve receptor subtype selectivity. Key strategies included:

  • Spirocyclic Constructions: Integrating the piperazine nitrogen into rigid spiro systems reduced conformational flexibility, enhancing selectivity for dopamine D3 over D2 receptors.
  • Heteroaryl Extensions: Replacing the terminal phenyl with pyrimidine (e.g., in AChE inhibitors) or pyrazole rings (e.g., LQFM104) modulated electron distribution and hydrogen-bonding capacity, redirecting affinity toward serotonin receptors or enzymes [3] [5].
  • Bioisosteric Replacements: Strategic substitution of the phenyl ring with bioisosteres like pyridyl or pyrimidinyl groups improved metabolic stability while maintaining target engagement, as exemplified in dopamine D3 agonists developed for Parkinson's disease [2] [6].

Modern Computational Design Era: Contemporary work leverages advanced computational techniques to optimize scaffold-receptor interactions. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies using comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) on hybrid phenylpiperazine derivatives have generated predictive models for D3 receptor affinity and selectivity. These models identified that a carbonyl group attached to the piperazine ring and hydrophobic biphenyl extensions significantly enhanced D3 selectivity—insights directly applied to design next-generation antiparkinsonian agents [6]. Similarly, virtual screening based on C1s protease structure identified 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide as a competitive inhibitor (Ki ~5.8 μM), demonstrating the scaffold's adaptability beyond neuroscience into immunology and complement system modulation [7].

Table 2: Evolution of Key Structural Innovations in 4-Phenylpiperazin-1-yl Scaffold Applications

PeriodStructural InnovationTarget EngagementTherapeutic Advance
Early 1990sMimicking haloperidol's pharmacophoreSigma receptors (Ki = 1-10 nM)Identified core sigma pharmacophore with improved selectivity over PCP/D2 receptors [1]
Late 1990s - 2000sElongated ethyl-spaced hybridsDopamine D3 receptors (picomolar affinity)Parkinson's disease agents with in vivo efficacy in 6-OHDA models [2] [6]
2010sPyrazole/heterocyclic appendages5-HT1A/5-HT7 receptorsAnxiolytics/antidepressants (LQFM104) and PET tracers ([11C]4) [3] [8]
2020sPyrimidine carboxamide derivativesAcetylcholinesterase (IC50 = 0.90 μM)Selective AChE inhibitors for Alzheimer's disease [5]

Properties

CAS Number

87725-43-7

Product Name

4-Phenylpiperazin-1-ol

IUPAC Name

1-hydroxy-4-phenylpiperazine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2

InChI Key

FIYPCBXQRMGEMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.